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Fmoc-d-phenylglycine(4-otbu)

Cat. No.: B3228889
CAS No.: 1270295-28-7
M. Wt: 445.5 g/mol
InChI Key: WWZXXXPJDRUVOE-UHFFFAOYSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Contemporary Chemical Biology Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard proteinogenic amino acids encoded by the universal genetic code. peptide.com While not used by ribosomes for protein assembly, thousands of NPAAs exist in nature or can be synthesized in the laboratory, playing a significant role in modern chemical biology and drug discovery. nih.gov These unique building blocks are found in a variety of natural products, including antibiotics, toxins, and other bioactive peptides, often as secondary metabolites in organisms like bacteria, fungi, and plants. sigmaaldrich.com

The incorporation of NPAAs into peptide structures is a powerful tool for modifying their properties. sigmaaldrich.com Key benefits include:

Enhanced Stability: Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of NPAAs, such as D-amino acids, can alter the peptide's conformation and render it resistant to enzymatic cleavage, thereby increasing its in vivo half-life and therapeutic potential. nbinno.com

Improved Potency and Selectivity: The unique side chains and stereochemistry of NPAAs can introduce new interactions with biological targets, leading to peptides with higher binding affinity and greater selectivity.

Structural Diversity: NPAAs allow chemists to create novel peptide architectures, such as cyclic peptides and peptidomimetics, that are inaccessible with the standard amino acid toolkit. sigmaaldrich.com

Phenylglycine-type amino acids, including phenylglycine (Phg), 4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg), are a notable family of NPAAs. rsc.org They are characteristic components of non-ribosomally synthesized peptide natural products, such as the glycopeptide antibiotics chloroeremomycin (B1668801) and balhimycin. nih.govrsc.org D-phenylglycine, in particular, is an industrially significant precursor for the production of blockbuster semisynthetic β-lactam antibiotics like ampicillin (B1664943) and cephalexin. nih.gov The presence of these residues highlights their importance in conferring valuable bioactivities. rsc.org

Table 1: Examples of Non-Proteinogenic Amino Acids and Their Significance

Non-Proteinogenic Amino Acid Significance
D-Phenylglycine (D-Phg) Precursor for semisynthetic β-lactam antibiotics (e.g., ampicillin, cephalexin). nih.gov
4-Hydroxyphenylglycine (Hpg) A key component in glycopeptide antibiotics like vancomycin (B549263) and balhimycin. rsc.org
Ornithine An intermediate in the urea (B33335) cycle for ammonia (B1221849) detoxification.
Gamma-aminobutyric acid (GABA) An inhibitory neurotransmitter in the brain.
D-Propargylglycine A building block used in "click chemistry" for bioconjugation and creating peptide conjugates. nbinno.com

Strategic Role of Fmoc Protecting Group in the Synthesis of D-Amino Acid Derivatives

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions and ensure that the amide bond forms only between the desired amino and carboxyl groups. altabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino terminus of an amino acid. peptide.com Introduced in the 1970s, it has become the cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy. altabioscience.comscielo.org.mx

The strategic advantages of the Fmoc group include:

Base Lability: The Fmoc group is rapidly cleaved under mild basic conditions, typically using a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net This deprotection reaction proceeds via an E1cb elimination mechanism. iris-biotech.de

Acid Stability: It is exceptionally stable to acidic conditions, which is crucial for orthogonality. altabioscience.com This allows for the use of acid-labile protecting groups on the amino acid side chains without the risk of premature deprotection during the iterative removal of the N-terminal Fmoc group in each synthesis cycle. peptide.comaltabioscience.com

Mild Reaction Conditions: The Fmoc/tBu strategy avoids the harsh acids like hydrogen fluoride (B91410) (HF) required in older Boc/Bzl strategies. This makes it compatible with the synthesis of sensitive or modified peptides, such as those containing glycosylation or phosphorylation, which would not be stable under HF cleavage conditions.

Reaction Monitoring: The dibenzofulvene byproduct released upon Fmoc cleavage is a chromophore that can be detected by UV spectroscopy, allowing for real-time monitoring of the deprotection reaction.

The use of Fmoc-protected D-amino acids, such as Fmoc-D-phenylglycine derivatives, is straightforward and follows the same principles as their L-counterparts. sigmaaldrich.com The mildness of the Fmoc chemistry is particularly beneficial as it minimizes the risk of racemization at the α-carbon, a known issue with phenylglycine residues under certain conditions. rsc.org

Table 2: Comparison of Common Peptide Synthesis Strategies

Feature Fmoc/tBu Strategy Boc/Bzl Strategy
Nα-Protection Fmoc (Base-labile) Boc (Acid-labile)
Side-Chain Protection tBu-based (Acid-labile) Bzl-based (Strong-acid-labile)
Orthogonality Fully Orthogonal peptide.com Quasi-orthogonal
Nα-Deprotection Reagent 20% Piperidine in DMF researchgate.net ~50% TFA in DCM
Final Cleavage Reagent ~95% Trifluoroacetic Acid (TFA) iris-biotech.de Anhydrous Hydrogen Fluoride (HF)
Key Advantage Mild conditions, suitable for complex and modified peptides. altabioscience.com Historically significant, can be better for some "difficult sequences".

Overview of Research Trajectories Utilizing Fmoc-d-Phenylglycine(4-otbu) as a Synthetic Building Block

While specific research articles exhaustively detailing the use of Fmoc-d-Phenylglycine(4-otbu) are not broadly indexed, its role as a synthetic building block is clear from its constituent parts and the established methodologies in peptide chemistry. This derivative is designed explicitly for the synthesis of peptides containing the 4-hydroxy-D-phenylglycine moiety via the Fmoc/tBu SPPS strategy.

The research trajectories that necessitate such a building block are primarily focused on the development of novel peptide-based therapeutics and bioactive probes. The incorporation of 4-hydroxy-D-phenylglycine is a strategic choice for:

Synthesizing Antibiotic Analogues: The 4-hydroxyphenylglycine core is a critical structural element in many glycopeptide antibiotics. rsc.org Access to orthogonally protected building blocks like Fmoc-d-Phenylglycine(4-otbu) is essential for the synthesis of new analogues of these antibiotics to combat antimicrobial resistance.

Developing Peptidomimetics: Researchers use NPAAs to create peptides with improved pharmacological properties. The D-configuration and the specific side chain of this amino acid can be used to constrain peptide conformation, enhance receptor binding, and increase stability against proteolysis.

Creating Antitumor Agents: Non-proteinogenic amino acids are used as building blocks for various pharmaceuticals, including the antitumor agent taxol. nih.gov The ability to synthesize novel peptide structures containing D-amino acids is crucial for discovering new therapeutic agents.

In essence, Fmoc-d-Phenylglycine(4-otbu) is a highly specialized tool for peptide chemists. It provides a reliable and efficient means to introduce a valuable non-proteinogenic residue into a peptide sequence, enabling the exploration of new chemical space in the pursuit of peptides with enhanced stability and biological activity.

Table 3: Compound Names Mentioned

Abbreviation / Trivial Name Systematic Name
Fmoc-d-Phenylglycine(4-otbu) N-α-Fmoc-4-(tert-butoxy)-D-phenylglycine
Fmoc Fluorenylmethyloxycarbonyl
tBu tert-Butyl
SPPS Solid-Phase Peptide Synthesis
NPAA Non-Proteinogenic Amino Acid
Phg Phenylglycine
Hpg 4-Hydroxyphenylglycine
Dpg 3,5-Dihydroxyphenylglycine
GABA Gamma-aminobutyric acid
Boc tert-Butoxycarbonyl
Bzl Benzyl
DMF N,N-Dimethylformamide
TFA Trifluoroacetic Acid
HF Hydrogen Fluoride
Tyr Tyrosine
Ser Serine
Thr Threonine
Asp Aspartic Acid
Glu Glutamic Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27NO5 B3228889 Fmoc-d-phenylglycine(4-otbu) CAS No. 1270295-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-27(2,3)33-18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZXXXPJDRUVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**synthetic Methodologies for Fmoc D Phenylglycine 4 Otbu and Its Integration into Complex Chemical Architectures**

Convergent Synthetic Strategies for the Preparation of Fmoc-d-Phenylglycine(4-otbu)

The preparation of Fmoc-D-phenylglycine(4-otbu) typically involves a convergent approach, where the D-phenylglycine core is first synthesized or resolved and then functionalized with the appropriate protecting groups.

Optimization of Protecting Group Installation and Cleavage Protocols for Fmoc and 4-otbu Moieties

The strategic installation and removal of the Fmoc and tert-butyl (tBu) protecting groups are central to the successful synthesis and application of Fmoc-D-phenylglycine(4-otbu). The Fmoc group provides protection for the α-amino group and is known for its stability to acidic conditions, allowing for the selective removal of other acid-labile protecting groups. organic-chemistry.orgcreative-peptides.com The tert-butyl group, on the other hand, protects the hydroxyl group on the phenyl ring and is readily cleaved under acidic conditions. peptide.com

The introduction of the Fmoc group is typically achieved by reacting D-phenylglycine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base. nih.gov The tert-butylation of the phenyl ring can be accomplished through various methods, including the reaction with isobutylene (B52900) in the presence of an acid catalyst. The N-Boc protected tert-butyl esters of phenylglycines can be synthesized from N,N-di-Boc-protected benzylamines via a luxembourg-bio.comresearchgate.net Boc migration upon treatment with a strong base like potassium diisopropylamide-lithium tert-butoxide (KDA/t-BuOLi). researchgate.net

The removal of the Fmoc group is typically carried out using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comresearchgate.net Studies have also explored the use of 4-methylpiperidine (B120128) as a viable alternative to piperidine for Fmoc deprotection. researchgate.netscielo.org.mx The cleavage of the tert-butyl group is accomplished using strong acids such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. peptide.com The orthogonality of these protecting groups is a key advantage, allowing for selective deprotection at different stages of a synthetic sequence. organic-chemistry.org

Stereoselective Synthesis of D-Phenylglycine Scaffolds: Enantiomeric Control and Resolution Methods

The stereochemical purity of D-phenylglycine is paramount for its use in synthesizing enantiomerically pure peptides and pharmaceuticals. Several strategies are employed to obtain the desired D-enantiomer.

One approach is the enantioselective synthesis of D-phenylglycine. This can be achieved through various asymmetric synthetic methods, such as those employing chiral auxiliaries or catalysts. For instance, the enantioselective deprotonation of N-t-Boc-N-TMS protected benzylamines using a chiral base like the (−) sparteine•s-BuLi complex has been reported for the synthesis of N-t-Boc protected phenylglycine derivatives. researchgate.net

Another common method is the resolution of racemic phenylglycine . This involves separating a mixture of D- and L-phenylglycine into its individual enantiomers. Classical resolution often involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as an optically active acid or base. For example, racemic phenylglycine amide can be treated with an optically active form of 2-pyrrolidone-5-carboxylic acid to form diastereomeric salts, allowing for the separation of the D- or L-phenylglycine amide. google.com Enzymatic resolution offers a highly selective alternative. For instance, acylase I from hog kidney can be used to enantioselectively hydrolyze DL-N-acetylphenylglycine, yielding L-phenylglycine and unreacted D-N-acetylphenylglycine, which can then be hydrolyzed to D-phenylglycine. epa.govresearchgate.net D-phenylglycine aminotransferase from Pseudomonas stutzeri ST-201 has also been utilized for the synthesis of enantiomerically pure D-phenylglycine. nih.gov

Membrane-based separation techniques have also been explored for the optical resolution of D,L-phenylglycine. Enantioselective composite membranes prepared by interfacial polymerization of vancomycin (B549263) have shown the ability to separate D,L-phenylglycine, with L-phenylglycine being preferentially adsorbed and D-phenylglycine permeating through the membrane. researchgate.net However, some studies have reported poor chiral resolution of phenylglycine using vancomycin as a chiral selector in the mobile phase for chromatography. nih.gov Other methods include the Strecker synthesis followed by enzymatic resolution with a nitrilase. frontiersin.org

Advanced Coupling Reagent Selection for Phenylglycine Derivatives in Solution Phase

The formation of peptide bonds involving phenylglycine derivatives in solution phase requires careful selection of coupling reagents to ensure high efficiency and minimize racemization. iris-biotech.de Due to the increased acidity of the α-proton of phenylglycine, it is more susceptible to racemization during the activation and coupling steps compared to other amino acids. researchgate.net

A variety of coupling reagents have been developed and utilized for peptide synthesis. bachem.com These can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. sigmaaldrich.com

Coupling Reagent ClassExamplesCharacteristics
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)Commonly used, but can lead to racemization, especially without additives like HOBt. bachem.compeptide.com
Phosphonium Salts BOP, PyBOP, PyAOPHighly effective, particularly for sterically hindered couplings. sigmaaldrich.compeptide.com PyAOP is noted for coupling N-methyl amino acids. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU, COMU, DEPBTVery efficient with rapid reaction times. bachem.comsigmaaldrich.compeptide.com HATU and COMU are often preferred for their high efficiency and reduced racemization. luxembourg-bio.comsigmaaldrich.comfao.org

Research has shown that the choice of both the coupling reagent and the base can significantly impact the degree of racemization of phenylglycine. For instance, using coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can significantly reduce racemization to negligible levels. luxembourg-bio.comfao.org In contrast, standard coupling conditions using HATU with a base like diisopropylethylamine (DIPEA) can lead to noticeable racemization. luxembourg-bio.com

Solid-Phase Peptide Synthesis (SPPS) Applications Utilizing Fmoc-d-Phenylglycine(4-otbu)

Fmoc-D-phenylglycine(4-otbu) is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the efficient synthesis of peptides. chemimpex.comluxembourg-bio.comscielo.org.mxfao.org The Fmoc/tBu strategy is a cornerstone of modern SPPS, where the temporary Nα-Fmoc group is removed by a base, and the permanent side-chain protecting groups (like the 4-OtBu group) are cleaved at the end of the synthesis with a strong acid. peptide.comscielo.org.mx

Resin Selection and Loading Optimization for Efficient Incorporation of Fmoc-d-Phenylglycine(4-otbu)

For the synthesis of peptide amides, Rink amide resin is a common choice. luxembourg-bio.com The first Fmoc-amino acid can be attached to the deprotected resin using standard coupling protocols. peptide.com For preparing peptide acids, resins with acid-labile linkers like 2-chlorotrityl chloride resin or Wang resin are frequently used. peptideweb.com The loading of the first amino acid onto 2-chlorotrityl chloride resin can be achieved by reacting the Fmoc-amino acid with the resin in the presence of a base like DIPEA. peptideweb.com

Coupling Efficiency and Minimization of Racemization During SPPS with D-Phenylglycine

The incorporation of D-phenylglycine into a growing peptide chain during SPPS presents a significant challenge due to the high risk of racemization at the α-carbon. luxembourg-bio.comresearchgate.netfao.org The acidity of the benzylic α-proton makes the amino acid particularly susceptible to epimerization under the basic conditions used for both Fmoc deprotection and coupling. researchgate.netrsc.org

Studies have systematically investigated the factors influencing racemization. It has been demonstrated that the base-catalyzed coupling step of Fmoc-Phg is the most critical stage for racemization, more so than the Fmoc deprotection step. luxembourg-bio.comfao.org

Several strategies have been developed to minimize racemization during the coupling of Fmoc-D-phenylglycine:

Choice of Coupling Reagent: The use of less activating coupling reagents or those that proceed through intermediates less prone to racemization is beneficial. Research has shown that uronium-based reagents like COMU and phosphonium-based reagents like DEPBT are superior to more common reagents like HATU and HBTU in suppressing racemization of phenylglycine. luxembourg-bio.comfao.org

Choice of Base: The nature and strength of the base used during the coupling step play a crucial role. Weaker and more sterically hindered bases are preferred. For example, replacing the commonly used DIPEA with bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) has been shown to dramatically reduce epimerization. luxembourg-bio.comfao.org

Microwave-Assisted SPPS: While microwave irradiation can accelerate peptide synthesis, it can also promote racemization at elevated temperatures. nih.govresearchgate.net However, careful optimization of conditions, such as using the coupling reagent DMTMM-BF4 with N-methylmorpholine (NMM) as the base at a controlled temperature, can limit racemization even under microwave conditions. nih.gov

The following table summarizes the effect of different coupling conditions on the racemization of phenylglycine in a model peptide synthesis.

Coupling ReagentBaseRacemization LevelReference
HATUDIPEASignificant luxembourg-bio.com
HBTUDIPEASignificant luxembourg-bio.com
PyBOPDIPEASignificant luxembourg-bio.com
DEPBTTMPNegligible luxembourg-bio.comfao.org
COMUDMPNegligible luxembourg-bio.comfao.org
DMTMM-BF4NMMReduced luxembourg-bio.comnih.gov

By carefully selecting the coupling reagent and base, it is possible to incorporate Fmoc-D-phenylglycine into peptides with high stereochemical integrity, enabling the synthesis of complex and biologically active molecules. luxembourg-bio.comfao.org

Orthogonal Protecting Group Strategies in Conjunction with Fmoc/tBu for Complex Sequences

In the synthesis of complex molecules such as branched or cyclic peptides, a high degree of control over the selective removal of protecting groups is paramount. acs.org The standard approach in solid-phase peptide synthesis (SPPS) is the two-dimensional Fmoc/tBu strategy. acs.orgresearchgate.net This involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and the acid-labile tert-butyl (tBu) group for the side-chain protection of residues like D-phenylglycine(4-otbu). researchgate.netcreative-peptides.comnih.gov The Fmoc group is typically removed with a mild base like 20% piperidine in dimethylformamide (DMF), while tBu-based groups are cleaved with strong acids such as trifluoroacetic acid (TFA). researchgate.netcreative-peptides.com

For more intricate architectures, additional layers of protection are required, leading to triorthogonal or even four-dimensional protection schemes. acs.org These strategies employ protecting groups that are stable under the conditions used to remove both Fmoc and tBu groups. acs.orgresearchgate.net This orthogonality allows for selective deprotection and modification of specific sites on a complex molecule while the rest of the structure remains protected. creative-peptides.comresearchgate.net For instance, the Dde group, which is stable to both TFA and piperidine, can be selectively removed using a 2% hydrazine (B178648) solution in DMF, enabling the synthesis of branched peptides. creative-peptides.com Similarly, allyl-based protecting groups can be removed under neutral conditions using palladium catalysts, offering another dimension of orthogonality. researchgate.netnih.gov Recent research has also expanded the versatility of the Fmoc group itself, developing a novel deprotection method using hydrogenolysis under mildly acidic conditions, which is orthogonal to Boc-protected amines and suitable for molecules with sensitive electrophilic groups. nih.gov

Table 1: Orthogonal Protecting Groups in Complex Synthesis

Protecting GroupAbbreviationLability ConditionCommon Reagent(s)Orthogonal To
9-FluorenylmethyloxycarbonylFmocBase-Labile20% Piperidine in DMFtBu, Boc, Trt, Allyl, Dde
tert-ButoxycarbonylBocAcid-LabileTrifluoroacetic Acid (TFA)Fmoc, Allyl, Dde
tert-ButyltBuAcid-LabileTrifluoroacetic Acid (TFA)Fmoc, Allyl, Dde
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine-Labile2% Hydrazine in DMFFmoc, tBu, Boc, Trt
AllyloxycarbonylAllocPalladium-CatalyzedPd(PPh₃)₄ / ScavengerFmoc, tBu, Boc, Dde

Solution-Phase Synthetic Approaches Employing Fmoc-d-Phenylglycine(4-otbu)

While solid-phase synthesis is dominant for many applications, solution-phase synthesis remains a crucial strategy, particularly for large-scale production and for short to medium-sized peptides (up to 10-15 amino acids). nih.govnih.gov Solution-phase methods offer the distinct advantage of allowing for the purification of intermediate products, which can lead to a final product of very high purity. nih.gov

Macrocyclization Strategies and Scaffold Construction Incorporating D-Phenylglycine

Macrocyclization is a key strategy for enhancing the biological stability, receptor affinity, and selectivity of peptides by constraining their conformational flexibility. nih.govuni-kiel.de The incorporation of D-amino acids, such as D-phenylglycine, is a well-established method to induce β-turns in the linear peptide precursor. uni-kiel.de This pre-organization brings the reactive termini of the peptide chain into close proximity, entropically favoring the intramolecular cyclization reaction over intermolecular polymerization. uni-kiel.de

Table 2: Common Macrocyclization Reactions

Reaction TypeFunctional Groups ReactingResulting LinkageKey Features
LactamizationAmine + Carboxylic AcidAmide BondMost common method; head-to-tail or side-chain cyclization. nih.gov
Thioether FormationThiol + Haloacetyl or AlkeneThioetherForms a stable, non-hydrolyzable bond. nih.gov
Azide-Alkyne Cycloaddition (CuAAC)Azide + AlkyneTriazoleBioorthogonal "click" chemistry; highly efficient. nih.govcore.ac.uk
Ring-Closing Metathesis (RCM)Two AlkenesAlkene (C=C)Forms a carbon-carbon bond; catalyzed by Ruthenium complexes. nih.govcore.ac.uk

Segment Condensation Techniques for Assembly of Larger Chemical Entities

For the synthesis of large peptides and small proteins, a convergent fragment condensation strategy in the solution phase is highly effective. nih.govnih.gov This technique involves the synthesis of several smaller, protected peptide segments, which are then purified and chemically ligated to form the full-length target molecule. nih.govnih.gov This approach avoids the cumulative errors that can occur during the many repetitive cycles of linear solid-phase synthesis. nih.gov

A critical challenge in segment condensation is the risk of racemization of the C-terminal amino acid of the activated peptide segment. nih.gov To mitigate this, segments are often designed so that the coupling occurs at a glycine (B1666218) or proline residue, which are not susceptible to racemization via the oxazolone (B7731731) pathway. nih.gov A successful synthesis of a macrocyclic peptidomimetic strategically coupled the fragments at a Pro-D-Cha junction to minimize this side reaction. nih.gov This convergent strategy, often with minimal use of protecting groups on certain side chains (e.g., Arginine), can be efficient for producing large quantities of complex molecules. nih.gov

Green Chemistry Principles in the Synthesis of Fmoc-d-Phenylglycine(4-otbu) and its Derivatives

The pharmaceutical industry is increasingly focused on developing more sustainable manufacturing processes. digitellinc.com Peptide synthesis, particularly SPPS, is known for its significant environmental footprint, primarily due to the extensive use of hazardous solvents and super-stoichiometric amounts of reagents. nih.govrsc.org

Solvent Selection and Minimization of Reaction Byproducts

Solvents can account for 80-90% of the total mass in a typical SPPS process. digitellinc.com The most commonly used solvents—DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM)—are classified as hazardous and are under increasing regulatory scrutiny. digitellinc.comtandfonline.com Consequently, a major focus of green peptide chemistry is the identification of safer, more environmentally benign solvent alternatives. digitellinc.com An ideal green solvent must satisfy several criteria, including effectively swelling the solid-phase resin, dissolving the protected amino acids and coupling reagents, and being suitable for both coupling and deprotection steps. rsc.orgtandfonline.com

Table 3: Comparison of Solvents in Peptide Synthesis

SolventClassificationKey Considerations
N,N-Dimethylformamide (DMF)Hazardous (SVHC)Excellent solubilizing properties but toxic for reproduction. tandfonline.com
N-Methyl-2-pyrrolidone (NMP)Hazardous (SVHC)Effective solvent, also classified as toxic for reproduction. tandfonline.com
Dichloromethane (DCM)HazardousGood for resin swelling but is a chlorinated solvent with environmental concerns. tandfonline.com
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeDerived from renewable sources; shows potential but may require process optimization. tandfonline.com
γ-Valerolactone (GVL)Greener AlternativeA green alternative to DMF that shows moderately high swelling effects. tandfonline.comnih.gov
Acetonitrile (B52724) (CH₃CN)RecommendedCan be used with certain catalytic systems, bypassing the need for DMF. nih.gov

Catalytic Methodologies for Enhanced Sustainability in Synthesis

Researchers have developed a small molecule organocatalyst based on a diselenide scaffold that efficiently catalyzes peptide bond formation in both solution and solid-phase synthesis. nih.gov A key advantage of this system is its ability to function effectively in acetonitrile, a more environmentally benign solvent than DMF. nih.gov The catalytic cycle leverages silanes as the terminal reductant and atmospheric oxygen as the terminal oxidant. nih.gov This methodology has been shown to produce dipeptides with undetectable levels of epimerization for most standard amino acids. However, for amino acids known to be sensitive to racemization, such as phenylglycine, a detectable but still low level of epimerization was observed. nih.gov This catalytic approach represents a significant step towards a more sustainable and efficient paradigm for peptide synthesis. nih.gov

**reactivity, Derivatization, and Transformation Pathways of Fmoc D Phenylglycine 4 Otbu **

Chemical Reactivity Profiles in Amide Bond Formation

The formation of an amide (or peptide) bond is a condensation reaction that requires the activation of the carboxylic acid moiety of the incoming amino acid to overcome a high kinetic barrier. embrapa.br This process is central to peptide synthesis and involves converting the carboxyl group's hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the free amino group of the growing peptide chain. luxembourg-bio.comnih.gov

The fundamental mechanism of acylation in peptide coupling involves the activation of the carboxylic acid of Fmoc-D-phenylglycine(4-otbu). This is typically achieved by converting the carboxyl group into a more reactive species, such as an active ester or an acid anhydride (B1165640). embrapa.brluxembourg-bio.com For instance, using a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylic acid first reacts to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then react directly with the amine component to form the desired amide bond, or it can react with a second equivalent of the carboxylic acid to form a symmetric anhydride, which then acylates the amine. luxembourg-bio.com

A critical kinetic and stereochemical consideration for phenylglycine derivatives is the increased acidity of the α-proton due to its benzylic position. researchgate.netsemanticscholar.org This makes the stereocenter susceptible to base-catalyzed epimerization (racemization) during the activation and coupling steps. researchgate.net The reaction conditions, including the choice of base and coupling reagent, must be carefully selected to ensure the reaction proceeds at a rate that favors amide bond formation significantly over epimerization, thus preserving the D-configuration of the chiral center. researchgate.netpeptide.com

The choice of coupling reagent and additives has a profound impact on the efficiency of amide bond formation and, crucially, on the preservation of stereochemical integrity for sensitive residues like phenylglycine. researchgate.net Standard coupling cocktails, such as those using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a tertiary amine base like diisopropylethylamine (DIPEA), can lead to significant racemization of Fmoc-D-phenylglycine. peptide.com

Research has shown that specific combinations of coupling reagents and less nucleophilic or sterically hindered bases can minimize this side reaction. researchgate.netpeptide.com Reagents like DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have proven effective. researchgate.netpeptide.com The use of hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) is recommended over DIPEA to suppress the rate of α-proton abstraction that leads to racemization. researchgate.netpeptide.com

Coupling Reagent CombinationStereochemical RetentionReference
HATU/DIPEA High risk of racemization peptide.com
COMU/DMP >97% retention of configuration peptide.com
DEPBT/TMP >97% retention of configuration peptide.com

This table illustrates the impact of different coupling reagent and base combinations on the stereochemical outcome when coupling Fmoc-D-phenylglycine.

Selective Deprotection Strategies for Fmoc and 4-tert-Butyl Protecting Groups

The utility of Fmoc-D-phenylglycine(4-otbu) in multistep synthesis hinges on the orthogonal nature of its protecting groups. researchgate.net The Fmoc group is labile to basic conditions, while the tert-butyl group is labile to acidic conditions. researchgate.netcreative-peptides.com This differential stability allows for the selective removal of one group while the other remains intact.

The removal of the N-α-Fmoc group is a classic example of a base-induced β-elimination reaction. embrapa.brscielo.org.mxnih.gov The process is typically carried out using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.netchempep.comlifetein.com

The mechanism proceeds in two main steps:

Proton Abstraction: The base (e.g., piperidine) abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system. embrapa.brscielo.org.mxnih.gov

β-Elimination: This abstraction initiates an E1cB-type elimination, leading to the collapse of the intermediate and the formation of the highly electrophilic dibenzofulvene (DBF) and carbon dioxide. embrapa.brscielo.org.mxchempep.com The carbamate (B1207046) linkage is broken, liberating the free α-amino group of the peptide chain. embrapa.br

The secondary amine serves a dual purpose: it not only acts as the base to initiate the reaction but also as a scavenger for the liberated DBF. creative-peptides.comchempep.com Piperidine traps the DBF via a Michael-type addition, forming a stable and soluble adduct that can be easily washed away, preventing unwanted side reactions with the newly deprotected amine. creative-peptides.comscielo.org.mx

The 4-tert-butyl (4-otbu) ester is a "permanent" side-chain protecting group designed to remain stable throughout the iterative steps of Fmoc-based peptide synthesis, including repeated exposure to piperidine. researchgate.netcreative-peptides.com Its removal is typically achieved at the end of the synthesis during the final cleavage from the solid support, using strong acids like trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com

The deprotection mechanism involves the protonation of the ester oxygen by the strong acid, followed by the departure of the highly stable tert-butyl carbocation. This process generates the free carboxylic acid on the phenylglycine side chain.

A primary concern during acid-mediated deprotection is the generation of highly reactive cationic species, like the tert-butyl carbocation. sigmaaldrich.com These electrophiles can attack nucleophilic residues within the peptide sequence (such as tryptophan or methionine), leading to undesired modifications. To prevent these side reactions, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole, which act as nucleophiles to trap the reactive carbocations. sigmaaldrich.com While strong acids like TFA are standard, research has also explored milder Lewis acids, such as zinc bromide (ZnBr₂), for the chemoselective deprotection of tert-butyl esters, although this can also affect other acid-labile groups like Boc. acs.orgnih.gov

The Fmoc/tBu protection strategy is a cornerstone of orthogonal synthesis. researchgate.net It allows for the selective deprotection of the temporary N-terminal Fmoc group under basic conditions to permit chain elongation, while the permanent side-chain tBu group remains intact. researchgate.netcreative-peptides.com Subsequently, the tBu group is removed under acidic conditions during final cleavage. sigmaaldrich.com

This orthogonality can be extended to more complex systems involving additional protecting groups that are removed under different, non-interfering conditions. For example, protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) can be used to protect the side chains of other amino acids. These groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal, but can be selectively cleaved using hydrazine (B178648). creative-peptides.compeptide.comsigmaaldrich.com This allows for site-specific modifications, such as side-chain cyclization or branching, while the rest of the peptide remains protected.

Protecting GroupChemical Formula (Attached)Cleavage ConditionOrthogonal To
Fmoc C₁₅H₁₁O₂-20% Piperidine in DMFtBu, Trt, Dde, ivDde
4-otbu (tert-Butyl ester) -C(CH₃)₃Trifluoroacetic Acid (TFA)Fmoc, Dde, ivDde
Dde/ivDde C₈H₉O₂- / C₁₁H₁₅O₂-2% Hydrazine in DMFFmoc, tBu, Trt

This table summarizes the orthogonal nature of common protecting groups used in conjunction with Fmoc-D-phenylglycine(4-otbu).

Recently, novel deprotection strategies have further expanded the concept of orthogonality. For instance, a method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been developed, which is compatible with acid-sensitive groups like Boc, offering a "tunable orthogonality" for the synthesis of sensitive or complex molecules. acs.orgnih.govnih.gov

Side Reactions and Their Mitigation in Chemical Synthesis Involving Fmoc-d-Phenylglycine(4-otbu)

The incorporation of non-proteinogenic amino acids like Fmoc-D-phenylglycine(4-OtBu) into peptide sequences is crucial for developing novel therapeutic peptides with enhanced stability and activity. However, its synthesis is not without challenges. The unique structural features of phenylglycine derivatives can lead to specific side reactions, primarily racemization. Understanding and mitigating these reactions are key to achieving high-purity target peptides.

A significant challenge during the chemical synthesis of peptides containing phenylglycine is the propensity for racemization at the α-carbon. nih.govresearchgate.net The α-proton of phenylglycine is more acidic due to the influence of the adjacent phenyl ring, making it susceptible to epimerization under both basic conditions of Fmoc deprotection and during the activation step of coupling. nih.govluxembourg-bio.com Studies have shown that racemization of Fmoc-Phg-OH can be facile under both conventional and microwave-assisted Solid-Phase Peptide Synthesis (SPPS) conditions. nih.gov

Research indicates that the critical step for racemization is the base-catalyzed coupling of the Fmoc-protected phenylglycine. researchgate.netluxembourg-bio.com The choice of coupling reagents and the base used for activation significantly impacts the degree of epimerization. luxembourg-bio.comnih.gov While traditional carbodiimide-based methods can lead to substantial racemization, modern uronium-based coupling reagents combined with non-nucleophilic, sterically hindered bases have shown remarkable success in preserving the stereochemical integrity of the D-amino acid. researchgate.netluxembourg-bio.com

Key findings from research to minimize racemization include:

Choice of Coupling Reagent: Third-generation uronium coupling reagents like COMU have demonstrated superior performance in reducing racemization compared to older reagents like HBTU and PyBOP. luxembourg-bio.com The use of phosphonium (B103445) salts like DEPBT has also been shown to be effective. researchgate.net

Choice of Base: Replacing common bases like N,N-diisopropylethylamine (DIPEA) with sterically hindered and weaker bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine can significantly reduce the level of racemization. researchgate.netluxembourg-bio.com

Reaction Conditions: While racemization can occur during Fmoc-group removal with piperidine, it is often more pronounced during the activation/coupling step. nih.gov Optimizing reaction times and, in the case of microwave-assisted synthesis, controlling the temperature, are crucial variables. nih.govresearchgate.net

Table 1: Strategies to Mitigate Racemization of Phenylglycine Residues
StrategyApproachRationaleReference
Optimized Coupling ReagentsUse of uronium salts (e.g., COMU, HATU) or phosphonium salts (e.g., DEPBT, PyBOP).These reagents facilitate rapid amide bond formation, minimizing the time the activated amino acid is susceptible to base-catalyzed epimerization. COMU is often superior. luxembourg-bio.com
Sterically Hindered BasesEmploying bases like 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine instead of DIPEA.These bases are less likely to abstract the α-proton of the activated phenylglycine due to steric hindrance, thus preserving stereochemistry. researchgate.netluxembourg-bio.com
Additive InclusionAdding agents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma).These additives form active esters that are less prone to racemization than other activated intermediates. researchgate.netpeptide.com
Controlled DeprotectionUsing DBU in the deprotection reagent if Fmoc removal is slow or incomplete.Can accelerate deprotection, but must be used cautiously as strong bases can promote racemization. peptide.comacs.org
Temperature ControlLowering the coupling temperature, especially in microwave-assisted SPPS (e.g., from 80°C to 50°C).Reduces the rate of the epimerization side reaction. researchgate.net

Aspartimide formation is a well-documented side reaction in Fmoc-based SPPS, occurring when a peptide sequence contains an aspartic acid residue. nih.govsigmaaldrich.comiris-biotech.de It involves the cyclization of the aspartyl side-chain carboxyl group with the backbone amide nitrogen, catalyzed by the piperidine used for Fmoc deprotection. iris-biotech.deresearchgate.net This reaction is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Cys sequences. nih.gov

However, for Fmoc-d-phenylglycine(4-otbu) , direct aspartimide formation is structurally impossible as it is not an aspartic acid derivative and lacks the requisite β-carboxyl side chain. The primary cyclization pathway of concern when incorporating Fmoc-D-phenylglycine is the formation of diketopiperazines (DKPs) . peptide.comnih.gov

Diketopiperazine formation occurs at the dipeptide stage, after the second amino acid (in this case, D-phenylglycine) has been coupled to the first amino acid attached to the resin. nih.gov Following Fmoc removal from the D-phenylglycine, the newly liberated N-terminal amine can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the solid support as a cyclic DKP. acs.org This side reaction is irreversible and truncates the peptide chain. Sequences with proline as the second amino acid are particularly prone to this, but it can occur with other residues as well. nih.govacs.org

Mitigation strategies for DKP formation include:

Resin Choice: Utilizing sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can physically impede the back-biting attack of the N-terminal amine, thereby reducing DKP formation. peptide.comacs.org

Dipeptide Coupling: A highly effective method is to pre-synthesize the first two amino acids as a dipeptide unit (e.g., Fmoc-Xaa-D-Phg(4-OtBu)-OH) in solution and then couple this dipeptide to the resin. This approach completely bypasses the vulnerable dipeptide-resin intermediate. peptide.com

Modified Deprotection: Using alternative, milder deprotection conditions, such as lower concentrations of piperidine or the addition of additives, can sometimes reduce the rate of DKP formation. acs.org For instance, using 2% DBU with 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF. acs.org

Table 2: Diketopiperazine (DKP) Formation and Mitigation
ChallengeMechanismSolutionRationaleReference
Diketopiperazine (DKP) FormationAfter Fmoc removal from the second amino acid (D-Phg), the free N-terminal amine attacks the resin ester linkage, cleaving the dipeptide as a cyclic DKP.Couple the second and third amino acid as a pre-formed dipeptide unit.Avoids the formation of the susceptible dipeptide-resin intermediate. peptide.com
Use sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.The bulky resin linker physically obstructs the intramolecular cyclization reaction. peptide.comacs.org
Utilize alternative Fmoc removal cocktails (e.g., 2% DBU/5% piperazine in NMP).Modifies the basicity and reaction kinetics to disfavor the cyclization pathway. acs.org

Post-Synthetic Modification and Derivatization Opportunities

Once a peptide containing D-phenylglycine(4-OtBu) is synthesized and cleaved from the resin, the tert-butyl protecting group is removed concurrently with other acid-labile side-chain protecting groups using trifluoroacetic acid (TFA). This exposes the native functional groups of the peptide, creating opportunities for further modification and derivatization. The primary sites for such modifications are the N-terminal amine, the C-terminal carboxyl group, and the side chains of other incorporated amino acids.

Chemoselective ligation refers to the reaction of two functional groups that react specifically with each other under mild, aqueous conditions, in the presence of a multitude of other functional groups found on a peptide. nih.govnih.gov For a peptide containing D-phenylglycine, where the side chain itself is relatively inert, conjugation strategies typically target the termini or the side chains of other strategically placed residues like lysine (B10760008) or cysteine. nih.govroyalsocietypublishing.org

N-Terminal Modification: The α-amino group of the N-terminus is a common target for bioconjugation. nih.gov Its lower pKa compared to the ε-amino group of lysine allows for pH-controlled selective modification. nih.gov Reagents like N-hydroxysuccinimide (NHS) esters and isothiocyanates readily react with the N-terminal amine to attach labels, lipids, or polymers like PEG. nih.gov

C-Terminal Modification: While less common, the C-terminal carboxyl group can be activated (e.g., using carbodiimides) to react with amine-containing molecules.

Side-Chain Modification: If the peptide sequence includes residues with uniquely reactive side chains, these can be used as handles for specific conjugation. Cysteine's thiol group is highly nucleophilic and is often used for maleimide-based conjugation. royalsocietypublishing.org The ε-amino group of lysine is another common target for acylation. nih.gov

Phenyl Ring Modification: While less common in bioconjugation, C-H activation strategies on the phenyl ring of phenylalanine residues have been reported, suggesting a potential, albeit more complex, avenue for modifying the phenylglycine side chain directly under specific catalytic conditions. researchgate.net

Labeling peptides with spectroscopic probes is essential for studying their biological interactions, localization, and conformational changes. proteogenix.scienceyoutube.com These probes are typically fluorescent dyes or other tags that can be monitored using various spectroscopic techniques. The conjugation strategies are similar to those described for general bioconjugation.

Fluorescent Labeling: A wide variety of fluorescent dyes possessing amine-reactive functional groups (e.g., NHS esters or isothiocyanates) are commercially available. nih.govsb-peptide.com Dyes like fluorescein (B123965) (FAM, FITC), rhodamine (TAMRA), and cyanine (B1664457) dyes (Cy3, Cy5) can be readily attached to the N-terminus or a lysine side chain of a peptide containing D-phenylglycine. sb-peptide.comformulationbio.com The choice of dye depends on the desired photophysical properties, such as excitation/emission wavelengths and environmental sensitivity. proteogenix.science

Tagging for Identification and Purification: Besides fluorescent probes, other tags can be introduced. For example, a biotin (B1667282) tag can be conjugated to the N-terminus, allowing for high-affinity binding to streptavidin, which is useful for purification (affinity chromatography) and detection (Western blotting).

Table 3: Common Spectroscopic Probes for Peptide Labeling
Probe/TagReactive FormTarget Functional GroupApplicationReference
Fluorescein (FAM/FITC)NHS ester or IsothiocyanateN-terminal α-amine, Lysine ε-amineFluorescence microscopy, flow cytometry, binding assays sb-peptide.comformulationbio.com
Rhodamine (TAMRA)NHS esterN-terminal α-amine, Lysine ε-amineFRET, fluorescence polarization, immunochemistry sb-peptide.com
Cyanine Dyes (Cy3, Cy5)NHS esterN-terminal α-amine, Lysine ε-amineFRET, in-vivo imaging, microarrays sb-peptide.com
BiotinNHS esterN-terminal α-amine, Lysine ε-amineAffinity purification, ELISA, blotting proteogenix.science
Dansyl ChlorideSulfonyl chlorideN-terminal α-amineN-terminal sequencing, fluorescence detection youtube.com

**advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of Fmoc D Phenylglycine 4 Otbu Derivatives**

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of protected amino acids and peptides. It provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule and for identifying potential impurities arising during synthesis.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that allow for the analysis of large, fragile biomolecules like peptides without causing significant fragmentation. youtube.comyoutube.com

Electrospray Ionization (ESI-MS) is particularly well-suited for molecules that are soluble and can be introduced into the mass spectrometer via a liquid stream, making it highly compatible with High-Performance Liquid Chromatography (HPLC). acs.org For Fmoc-D-Phenylglycine(4-Otbu) and its peptide derivatives, ESI-MS offers several advantages. The presence of the Fmoc group significantly enhances the ionization potential of amino acids and peptides, leading to detection levels in the picomole range. acs.org This technique is routinely used to confirm the molecular weight of the final product after synthesis and to profile impurities. mdpi.com For instance, ESI-MS can easily detect the loss of the acid-labile tert-butyl (Otbu) protecting group or the premature cleavage of the Fmoc group.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is a high-throughput technique favored for its speed and tolerance to some buffers and salts. In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle desorption and ionization of the analyte. youtube.com A critical consideration when analyzing protected peptides like those containing the Otbu group is the choice of the matrix. Acidic matrices can cause the partial cleavage of acid-labile side-chain protecting groups. nih.gov Therefore, using neutral matrices such as 2,4,6-trihydroxyacetophenone or 2-amino-5-nitropyridine (B18323) is essential to prevent the artificial deprotection of the D-Phenylglycine(4-Otbu) side chain during analysis. nih.gov MALDI-TOF (Time-of-Flight) is frequently used to measure the molecular weights of peptide fragments during solid-phase peptide synthesis (SPPS) to monitor the efficiency of coupling and deprotection steps. units.it

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
PrincipleIons are produced from a liquid solution by creating a fine spray of charged droplets in a strong electric field.Analyte is co-crystallized with a matrix. A pulsed laser desorbs and ionizes the analyte. youtube.com
Typical AnalytesSoluble polar molecules, peptides, proteins.Peptides, proteins, polymers, large organic molecules. youtube.com
Ionization StateTypically produces multiply charged ions [M+nH]n+.Typically produces singly charged ions [M+H]+. youtube.com
CouplingEasily coupled with liquid chromatography (LC-MS). acs.orgPrimarily an offline technique, though coupling to LC is possible.
Sample PreparationRequires sample to be in solution.Requires finding a suitable matrix and co-crystallization conditions. nih.gov
Key Consideration for Fmoc-D-Phg(4-Otbu)Excellent for purity analysis via LC-MS, high sensitivity. acs.orgspringernature.comMatrix selection is critical to prevent cleavage of the acid-labile Otbu group. nih.gov

While HRMS can confirm the mass of a peptide, it cannot verify the order of the amino acids. For this, tandem mass spectrometry (MS/MS) is the method of choice. units.itnih.gov In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. uci.edu

The fragmentation of the peptide backbone occurs at specific bonds (amide, alkyl-carbonyl, or amino-alkyl), producing different series of ions (e.g., a, b, c, x, y, z ions). wikipedia.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be reconstructed. This process, known as de novo sequencing, is crucial for confirming the identity of a newly synthesized peptide containing an unnatural amino acid like D-Phenylglycine(4-Otbu). wikipedia.orgnih.gov

Studies have shown that peptides derivatized with the Fmoc group predominantly produce b-type fragment ions upon collision-induced dissociation. acs.org This simplifies the resulting spectrum and facilitates the assignment of the peptide sequence. HPLC coupled with ESI-MS/MS is a powerful combination for analyzing complex peptide mixtures, providing both separation and sequence information in a single run. springernature.comnih.gov

Ion TypeFragmentation SiteStructure (Charge on N-terminus)
a-ionCα-C(O) bondH-(NH-CHR-CO)n-1-NH=CHR+
b-ionPeptide (CO-NH) bondH-(NH-CHR-CO)n-1-NH-CHR-C≡O+
c-ionN-Cα bondH-(NH-CHR-CO)n-1-NH-CHR-CO-NH3+
y-ionPeptide (CO-NH) bondH2N+H-(CHR-CO-NH)m-1-CHR-COOH

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of molecules in solution and in the solid state. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While a one-dimensional (1D) ¹H NMR spectrum of a complex molecule like an Fmoc-D-Phenylglycine(4-Otbu)-containing peptide can be crowded and difficult to interpret due to peak overlap, two-dimensional (2D) NMR experiments resolve these signals into a second dimension, revealing correlations between different nuclei. wikipedia.orgu-tokyo.ac.jp

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that identify protons that are coupled to each other through chemical bonds. princeton.edu COSY typically shows correlations between protons separated by two or three bonds (e.g., Hα-Hβ), while TOCSY reveals correlations between all protons within a coupled spin system (e.g., all protons of an amino acid residue). wisc.edu These are used to identify the complete spin systems of the D-phenylglycine residue and other amino acids in a peptide chain.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates protons directly to the carbon (or nitrogen) atom to which they are attached. wikipedia.orgyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For Fmoc-D-Phenylglycine(4-Otbu), HSQC would connect the phenyl protons to their corresponding carbons, the α-proton to the α-carbon, and the methyl protons of the tert-butyl group to the methyl carbons.

2D NMR ExperimentType of CorrelationInformation Gained for Fmoc-D-Phg(4-Otbu)
COSY¹H - ¹H (through 2-3 bonds)Connects adjacent protons within the phenyl ring and the Fmoc group. u-tokyo.ac.jp
TOCSY¹H - ¹H (through an entire spin system)Identifies all protons belonging to the phenylglycine residue as one system. wisc.edu
HSQC¹H - ¹³C (through 1 bond)Assigns the carbon atom for each proton in the molecule. wikipedia.org
HMBC¹H - ¹³C (through 2-4 bonds)Connects molecular fragments, e.g., links the Fmoc group to the amino acid, and the Otbu group to the phenyl ring. youtube.com

Maintaining stereochemical purity is critical in peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. Phenylglycine and its derivatives are known to be susceptible to racemization (epimerization) at the α-carbon, particularly under the basic conditions used for Fmoc deprotection during SPPS. researchgate.netresearchgate.netnih.gov

Advanced NMR methods are powerful tools for assessing the stereochemical integrity of the final peptide. The formation of a diastereomer, for example, the LLLDL peptide from a desired LLLDD synthesis, creates a new chemical environment. nih.gov This results in a distinct set of NMR signals for the epimerized residue and its neighbors. High-field ¹H NMR can often resolve the signals of the two diastereomers, allowing for their direct quantification by integrating the respective peaks. researchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to confirm relative stereochemistry. These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. u-tokyo.ac.jpwordpress.com By analyzing the through-space correlations, the preferred conformation and the relative arrangement of different parts of the molecule can be determined, which can help in confirming the intended stereochemistry.

The Fmoc group, due to its large, planar, and aromatic nature, is a powerful driver of molecular self-assembly through π-π stacking and hydrophobic interactions. acs.org Peptides containing an N-terminal Fmoc group, including those with Fmoc-D-Phenylglycine, can self-assemble into various nanostructures such as fibers, ribbons, and hydrogels. nih.gov

These self-assembled aggregates are often insoluble and lack the long-range order required for X-ray crystallography, making them intractable by solution-state NMR. In these cases, Solid-State NMR (ssNMR) is the premier technique for atomic-level structural characterization. nih.gov

For ssNMR studies, peptides are often synthesized using amino acids that are isotopically enriched with ¹³C and ¹⁵N at specific sites. nih.gov This is necessary because the natural abundance of these NMR-active nuclei is very low. By analyzing the chemical shifts and the dipolar couplings between these labeled nuclei, ssNMR can provide detailed information about:

Secondary Structure: The conformation of the peptide backbone (e.g., β-sheet, random coil).

Molecular Packing: The intermolecular arrangement of peptides within the aggregate.

Conformation of Side Chains: The orientation of the phenyl ring and the Otbu group within the assembled structure.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) and various recoupling experiments are used to obtain high-resolution spectra and measure internuclear distances, ultimately leading to a detailed model of the self-assembled nanostructure. nih.govnih.gov

Chiral Chromatography Techniques for Enantiomeric Purity Determination

The enantiomeric purity of Fmoc-protected amino acids is a critical quality attribute, as the presence of the incorrect enantiomer can lead to the synthesis of undesired diastereomeric peptides with potentially altered biological activity. rsc.org Chiral chromatography is the primary method for determining the enantiomeric excess of these compounds.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers of N-Fmoc protected amino acids. phenomenex.comphenomenex.com The choice of CSP and mobile phase composition are critical factors that influence the chiral recognition and separation efficiency.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for the chiral separation of a wide range of Fmoc-amino acids under reversed-phase conditions. phenomenex.comwindows.net For instance, studies have shown that Lux Cellulose-2 and Lux Cellulose-3 phases can resolve numerous Fmoc-amino acid enantiomers with high resolution. phenomenex.com The mobile phase typically consists of an organic modifier like acetonitrile (B52724) and an acidic additive such as trifluoroacetic acid (TFA), which aids in achieving successful chiral separation. phenomenex.com The hydrophobicity of the protecting groups on the amino acid derivatives can also play a significant role in the chiral recognition, particularly on certain CSPs like CHIRALPAK IC. rsc.org

Quinine-based zwitterionic and anion-exchanger type CSPs have also been investigated for the enantioseparation of Nα-Fmoc proteinogenic amino acids. nih.gov These phases operate on the principles of ion exchange chromatography and have shown different separation performances depending on the mobile phase conditions, which can be either hydro-organic or polar-ionic. nih.gov In many cases, the D-enantiomer has been observed to elute before the L-enantiomer on these types of columns. nih.gov

The enantiomeric purity of commercially available Fmoc-D-phenylglycine has been successfully determined using an amylose-derived CSP, demonstrating the capability of this technique to quantify even small amounts of the L-enantiomer. researchgate.net The use of both UV and fluorescence detectors can enhance the sensitivity of the analysis. researchgate.net

Table 1: HPLC Conditions for Enantiomeric Purity of Fmoc-Amino Acid Derivatives

CSP TypeMobile PhaseApplicationReference
Polysaccharide-based (e.g., Lux Cellulose-2)Acetonitrile / 0.1% Trifluoroacetic AcidSeparation of common Fmoc-protected α-amino acids phenomenex.com
Polysaccharide-based (e.g., CHIRALPAK IA, IC)Varied based on analyteSeparation of natural and unnatural Nα-Fmoc amino acid derivatives rsc.org
Amylose-derived10% 2-propanol/hexane with 0.1% TFADetermination of chemical and enantiomeric purity of Fmoc-α-amino acids and their methyl esters researchgate.net
Quinine-based Zwitterionic and Anion-ExchangerHydro-organic or Polar-ionic with additivesEnantioseparation of Nα-Fmoc proteinogenic amino acids nih.gov

Gas chromatography (GC) on chiral stationary phases offers another robust method for determining the enantiomeric purity of amino acids. researchgate.net However, for GC analysis, the polar amino acids must first be converted into volatile and thermally stable derivatives. researchgate.netsigmaaldrich.com This typically involves a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group with achiral reagents. sigmaaldrich.comcat-online.com

For the analysis of amino acid enantiomers, the indirect approach involves derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column. researchgate.netuni-tuebingen.de Alternatively, the direct method utilizes a chiral stationary phase to separate the enantiomers after achiral derivatization. researchgate.net The latter is often preferred to avoid potential issues with the CDA. uni-tuebingen.de

A common derivatization scheme involves esterification with an alcohol (e.g., using methanolic HCl) followed by acylation with an agent like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com The choice of derivatizing reagent can sometimes influence the elution order of the enantiomers. sigmaaldrich.com Chiral stationary phases like Chirasil-Val have been widely used for the enantioselective separation of these derivatized amino acids. researchgate.netuni-tuebingen.de This GC-based method is highly sensitive and can be coupled with mass spectrometry (GC-MS) for reliable quantification of enantiomeric ratios. researchgate.net It is crucial to ensure that the derivatization process itself does not cause racemization of the amino acid. sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy for Conformational Studies in Synthetic Peptide Chains

Circular dichroism (CD) spectroscopy is an invaluable tool for investigating the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and the presence of ordered secondary structures like α-helices and β-sheets. americanpeptidesociety.org

The incorporation of non-natural amino acids like D-phenylglycine derivatives into a peptide sequence can significantly influence its conformational preferences. CD spectroscopy can be used to monitor these conformational changes. nih.govcsus.edu For example, the introduction of an achiral α,α-disubstituted α-amino acid unit alternating with a chiral unit can lead to the formation of a preferred-handed helical conformation, which can be detected by CD spectroscopy. nih.gov

The CD spectrum of a peptide provides characteristic signals for different secondary structures. α-helices typically show a strong negative band around 222 nm and a positive band around 190 nm, while β-sheets exhibit a positive peak near 195 nm and a negative peak around 217 nm. americanpeptidesociety.org Random coil structures have less defined spectral features. americanpeptidesociety.org By analyzing the CD spectrum, researchers can estimate the percentage of each secondary structural element within the peptide. americanpeptidesociety.org

It is important to note that aromatic side chains, such as the phenyl group in phenylglycine, can contribute to the far-UV CD spectrum, potentially interfering with the analysis of the peptide backbone conformation. nih.gov Methods have been developed to correct for these side-chain contributions. nih.gov The conformational stability of peptides containing Fmoc-D-phenylglycine(4-otbu) can be studied under various conditions, such as changes in solvent polarity, temperature, or pH, to understand the factors that govern their folding. americanpeptidesociety.orgresearchgate.net

X-Ray Crystallography for Definitive Three-Dimensional Structural Characterization of Key Intermediates or Products

The crystal structure of an Fmoc-protected amino acid can reveal details about its solid-state conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net For example, the crystal structure of Fmoc-phenylalanine has been determined and compared with fiber X-ray diffraction data from its hydrogel phase. researchgate.net

In the context of peptides, X-ray crystallography of short peptides containing D-phenylglycine can provide insights into how this residue influences the peptide backbone conformation and packing in the crystal lattice. iisc.ac.innih.gov The introduction of non-protein amino acids can direct the folding of the polypeptide chain into well-defined structures like helices and strands. iisc.ac.in Even the crystal structure of a simple dipeptide can reveal significant conformational differences. nih.gov While obtaining suitable crystals for X-ray diffraction can be a challenge, the resulting structural information is unparalleled in its detail and is crucial for understanding the structure-function relationships of peptides containing Fmoc-D-phenylglycine(4-otbu). The technique can also be a powerful tool for confirming the amino acid sequence of a peptide. pan.plresearchgate.net

**applications of Fmoc D Phenylglycine 4 Otbu As a Strategic Building Block in Designed Chemical Architectures**

Design and Synthesis of Peptidomimetics Incorporating D-Phenylglycine Residues

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with enhanced characteristics like improved stability and bioavailability. nih.gov The use of non-canonical amino acids like D-phenylglycine is a cornerstone of peptidomimetic design. researchgate.net Fmoc-d-phenylglycine(4-otbu) is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which has become the predominant method for preparing synthetic peptides. nih.gov

The synthesis of peptides containing phenylglycine requires special consideration due to the increased acidity of its alpha-proton, which makes it susceptible to racemization under the standard basic conditions of Fmoc-SPPS. researchgate.netfao.org Research has shown that the choice of coupling reagents is critical to maintain stereochemical integrity.

Table 1: Recommended Coupling Reagents to Minimize Racemization of Phenylglycine during SPPS

Coupling Reagent Base Additive Outcome Reference
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) TMP (2,4,6-trimethylpyridine) >97% retention of configuration researchgate.netpeptide.com
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) DMP (2,6-dimethylpyridine) >97% retention of configuration researchgate.netpeptide.com
HATU/DIPEA DIPEA (N,N-Diisopropylethylamine) Significant racemization observed peptide.com

A primary motivation for incorporating D-phenylglycine residues into a peptide sequence is to impose conformational constraints. The bulky phenyl group of the amino acid restricts the rotational freedom of the peptide backbone, leading to more rigid and well-defined three-dimensional structures. nih.gov Studies on peptides containing the related Cα,α-diphenylglycine have shown that such bulky residues favor a fully extended conformation, demonstrating the power of steric hindrance in controlling peptide shape. nih.govresearchgate.net

Furthermore, the use of a D-amino acid provides a crucial strategic advantage: enhanced metabolic stability. nih.gov Natural proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are resistant to these proteases, significantly prolonging their half-life in biological systems. This strategy is a well-established method for improving the pharmacokinetic profiles of peptide-based therapeutics. nih.gov

By enforcing a specific conformation, the incorporation of D-phenylglycine allows a synthetic peptide to mimic the structural motifs essential for biological activity, such as β-turns, helices, or extended strands. nih.gov These motifs are often the key to a peptide's ability to bind to a receptor or enzyme active site. The D-phenylglycine residue can be strategically placed to orient its phenyl side chain to fit into hydrophobic pockets on a target protein, thereby mimicking the interactions of natural aromatic amino acids like phenylalanine or tyrosine. This molecular mimicry is a fundamental principle in rational drug design. nih.gov

Development of Peptide-Based Probes and Ligands for In Vitro Research Systems

Synthetic peptides constructed with building blocks like Fmoc-d-phenylglycine(4-otbu) are valuable tools for in vitro research, serving as probes to investigate biological processes and as ligands for purification. The enhanced stability and defined conformation conferred by the D-phenylglycine residue make these synthetic peptides robust and reliable research reagents.

Peptides designed to bind to a specific cellular target can be synthesized with a fluorescent label to create molecular probes. nih.gov A peptide containing D-phenylglycine can be synthesized with a fluorophore attached, typically at the N-terminus or on the side chain of another suitable amino acid in the sequence. These fluorescently tagged peptides are used in techniques like fluorescence microscopy and flow cytometry to visualize the binding of the peptide to its target protein and to study the protein's localization within live or fixed cells. nih.gov The conformational rigidity provided by the D-phenylglycine residue can lead to higher binding affinity and specificity, resulting in a clearer signal for imaging studies.

A peptide that binds with high affinity and specificity to a particular protein can be used as an affinity ligand. nih.gov By immobilizing the synthetic peptide onto a solid support, such as agarose (B213101) beads, an affinity chromatography matrix is created. This matrix can be used to isolate and purify the target protein from a complex biological sample, like a cell lysate. nih.gov The D-phenylglycine-containing peptide, with its high stability, ensures the longevity and reusability of the affinity column. This technique is also instrumental in studying protein-protein interactions, where the immobilized peptide-protein complex can be used to "pull down" and identify other binding partners.

Construction of Synthetic Libraries for Chemical Biology Screening

The discovery of novel bioactive peptides often relies on the screening of large collections of molecules known as chemical libraries. nih.govgenscript.com Fmoc-d-phenylglycine(4-otbu) is a valuable component in the construction of synthetic peptide libraries, significantly expanding their chemical and structural diversity. genepep.com

These libraries, which can contain thousands to millions of distinct peptide sequences, are synthesized using parallel or combinatorial methods. genepep.com By including non-canonical amino acids like D-phenylglycine, these libraries explore a much broader chemical space than those limited to the 20 proteinogenic amino acids. genepep.com

Screening these diverse libraries against a biological target—such as a G-protein coupled receptor, an enzyme, or a protein-protein interaction interface—is a powerful method for identifying "hit" compounds. nih.govnih.gov The hits from a library containing D-phenylglycine are often more potent and possess more drug-like properties, such as enhanced stability and conformational definition, from the outset.

Table 2: Example of a Positional Scanning Library Design Incorporating D-Phenylglycine This table illustrates how a library could be designed to test the importance of each position in a pentapeptide, where 'X' represents a mixture of standard L-amino acids and 'd-Phg' is D-phenylglycine.

Library Pool Position 1 Position 2 Position 3 Position 4 Position 5
Pool 1 d-Phg X X X X
Pool 2 X d-Phg X X X
Pool 3 X X d-Phg X X
Pool 4 X X X d-Phg X
Pool 5 X X X X d-Phg

Combinatorial Chemistry Approaches Utilizing Fmoc-d-Phenylglycine(4-otbu)

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a library. The use of Fmoc-protected amino acids is central to many solid-phase peptide synthesis (SPPS) strategies employed in combinatorial library generation. While direct literature specifically detailing the use of Fmoc-d-phenylglycine(4-otbu) in large-scale combinatorial libraries is not prevalent, the principles of Fmoc-based synthesis allow for its incorporation.

The general methodology involves the stepwise addition of amino acids to a growing peptide chain on a solid support. acs.org The Fmoc group protects the N-terminus, and its removal under mild basic conditions, typically with piperidine (B6355638), allows for the next amino acid to be coupled. acs.org The inclusion of non-canonical amino acids like D-phenylglycine and its derivatives can significantly expand the chemical space of a peptide library. Phenylglycine itself has been noted for its presence in natural products and its potential for racemization under certain SPPS conditions, a factor that requires careful selection of coupling reagents to maintain stereochemical integrity. researchgate.netresearchgate.net The tert-butyl group on the phenyl ring of Fmoc-d-phenylglycine(4-otbu) introduces significant steric bulk and hydrophobicity, which can be exploited to create unique peptide conformations and interactions within a combinatorial library aimed at identifying new bioactive molecules. For instance, encoded library technologies, such as DNA-encoded chemical libraries (DEL), have utilized phenylglycine derivatives in their solution-phase synthesis protocols. acs.org

Table 1: Key Considerations for Incorporating Non-Canonical Amino Acids in Combinatorial Libraries

FeatureImplication for Library DesignExample Amino Acid Type
Stereochemistry Introduction of D-amino acids can increase proteolytic stability and provide novel 3D structures.D-Phenylalanine, D-Phenylglycine
Side Chain Functionality Unique side chains expand the diversity of potential interactions with biological targets.4-tert-butyl-D-phenylglycine
Backbone Modification N-alkylated amino acids or other backbone changes can alter conformational flexibility.N-methylated amino acids
Synthetic Compatibility The chosen building block must be compatible with the overall synthetic strategy (e.g., Fmoc-SPPS).Fmoc-protected amino acids

Scaffold Diversity Generation for Ligand Discovery Methodologies

The generation of molecular scaffolds with diverse three-dimensional arrangements is a cornerstone of modern drug and probe discovery. nih.govnih.gov These scaffolds serve as templates upon which various functional groups can be appended to create focused libraries for screening against biological targets. The incorporation of conformationally constrained or sterically demanding amino acids is a key strategy for generating this scaffold diversity.

Fmoc-d-phenylglycine(4-otbu) is an ideal candidate for this purpose. The D-configuration and the bulky phenylglycine side chain inherently restrict the conformational freedom of a peptide backbone. The addition of the 4-tert-butyl group further enhances this effect, promoting specific secondary structures and presenting a large, hydrophobic surface for potential interactions. This can be particularly useful in designing peptidomimetics or small molecule libraries that aim to disrupt protein-protein interactions.

While specific libraries based solely on Fmoc-d-phenylglycine(4-otbu) are not widely documented, the use of diverse amino acid building blocks, including non-canonical and D-amino acids, is a well-established principle in creating libraries with high scaffold diversity. nih.gov These libraries can be designed to explore novel chemical space and identify ligands with high affinity and selectivity for their targets. nih.gov The synthesis of such libraries often relies on versatile building blocks that can be incorporated using standard synthetic protocols, a role for which Fmoc-d-phenylglycine(4-otbu) is well-suited.

Integration into Advanced Materials and Nanostructures

The self-assembly properties of Fmoc-protected amino acids have led to their extensive use in the development of advanced biomaterials and nanostructures. The interplay of hydrogen bonding between the amino acid backbones and π-π stacking of the aromatic Fmoc groups drives the formation of ordered nanostructures like fibers, tapes, and sheets, which can entangle to form hydrogels. rsc.orgnih.gov

Self-Assembling Peptide Amphiphiles and Hydrogels for In Vitro Scaffolding

Fmoc-amino acids and short peptides are classic examples of low-molecular-weight gelators. nih.gov The self-assembly process is typically triggered by a change in pH or solvent composition, leading to the formation of a nanofibrous network that can entrap large amounts of water, forming a hydrogel. rsc.org These hydrogels are of significant interest for biomedical applications, particularly as scaffolds for 3D cell culture and tissue engineering, due to their biocompatibility and structural similarity to the native extracellular matrix. mdpi.com

The specific amino acid side chain plays a crucial role in determining the properties of the resulting hydrogel. The incorporation of aromatic amino acids, such as phenylalanine or its derivatives, can enhance the stability and mechanical properties of the hydrogel through additional π-π stacking interactions between the side chains. nih.gov In the case of Fmoc-d-phenylglycine(4-otbu), the bulky and hydrophobic 4-tert-butylphenyl group would be expected to significantly influence the self-assembly process. This large hydrophobic moiety could promote stronger aggregation and potentially lead to hydrogels with altered fiber morphology and rheological properties compared to those formed from simpler Fmoc-amino acids.

Studies on Fmoc-dipeptides have shown that the sequence and nature of the amino acids dictate the gelation ability and the final properties of the hydrogel. rsc.org It is conceivable that dipeptides or peptide amphiphiles containing Fmoc-d-phenylglycine(4-otbu) could be designed to form hydrogels with specific characteristics tailored for particular in vitro scaffolding applications.

Table 2: Examples of Fmoc-Amino Acids and Dipeptides in Hydrogel Formation

Fmoc-Peptide/Amino AcidKey Structural FeatureResulting Material PropertyPotential Application
Fmoc-Phenylalanine-Phenylalanine (Fmoc-FF)Two aromatic side chainsForms robust, fibrous hydrogels. mdpi.com3D cell culture, drug delivery. mdpi.com
Fmoc-Phenylalanine-GlycineAlternating aromatic and non-aromatic residuesCan form hydrogels with different mechanical strengths.Tissue engineering scaffolds.
Fmoc-TyrosineHydroxyl group on the phenyl ringAllows for post-assembly chemical modification.Functionalized biomaterials.
Fmoc-d-Phenylglycine(4-otbu) Bulky, hydrophobic t-butylphenyl group Hypothesized to enhance hydrophobic interactions and alter fiber morphology. Scaffolds with tailored mechanical properties.

Peptide-Based Conjugates for Material Science Applications

The versatility of Fmoc-based peptide synthesis allows for the creation of peptide conjugates where the peptide sequence is linked to other molecules, such as polymers, lipids, or small molecule drugs, to create hybrid materials with novel properties. mdpi.com These conjugates have applications in drug delivery, biosensing, and surface modification.

For example, peptides containing Fmoc-d-phenylglycine(4-otbu) could be conjugated to polymers to create amphiphilic block copolymers that self-assemble into well-defined nanostructures. Alternatively, they could be attached to surfaces to create coatings with specific biocompatibility or anti-fouling properties. The Fmoc group itself can be used as a handle for quantification or further modification, and methods have been developed to quantify peptide concentration on biomaterials by cleaving the Fmoc group and measuring its concentration. nih.gov The ability to synthesize peptides containing unique building blocks like Fmoc-d-phenylglycine(4-otbu) opens up possibilities for creating a wide range of peptide-based conjugates for various material science applications. mdpi.com

**theoretical and Computational Investigations on Fmoc D Phenylglycine 4 Otbu and Its Derivatives**

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. For Fmoc-d-phenylglycine(4-otbu), these methods are particularly useful for understanding the stability of its protecting groups and modeling the transition states of key chemical reactions.

Density Functional Theory (DFT) Studies on Protecting Group Stability and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of Fmoc-d-phenylglycine(4-otbu), DFT studies are crucial for evaluating the stability of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (OtBu) protecting groups. These calculations can predict the susceptibility of these groups to cleavage under different chemical conditions.

The Fmoc group is known for its lability to basic conditions, proceeding through a β-elimination mechanism. thieme-connect.de DFT calculations can model the energy profile of this deprotection step, identifying the transition state and the activation energy required. This information is vital for optimizing reaction conditions to ensure efficient and clean removal of the Fmoc group without compromising the integrity of the rest of the peptide.

Similarly, the OtBu group is designed to be stable to the basic conditions used for Fmoc removal but labile to acidic conditions. DFT studies can quantify this stability by calculating the energy required to protonate the tert-butyl ester and subsequent cleavage. These theoretical predictions help in the strategic design of peptide synthesis, ensuring orthogonal deprotection strategies.

Protecting GroupCleavage ConditionTheoretical Investigation MethodKey Findings
FmocWeakly basicDensity Functional Theory (DFT)Elucidation of the E1cB cleavage mechanism and prediction of reaction kinetics.
OtBuAcidicDensity Functional Theory (DFT)Calculation of protonation energies and stability under basic conditions.

Transition State Modeling for Peptide Coupling and Deprotection Reactions

The formation of a peptide bond is a cornerstone of peptide synthesis. Transition state modeling using quantum chemical methods can provide a detailed picture of the peptide coupling reaction involving Fmoc-d-phenylglycine(4-otbu). By calculating the energy of the transition state, researchers can predict the reaction rates and understand the influence of coupling reagents. These models can also shed light on potential side reactions, such as racemization, allowing for the development of strategies to minimize their occurrence.

Modeling the deprotection reactions is equally important. For the Fmoc group, transition state calculations can reveal the detailed mechanism of its removal by a base, such as piperidine (B6355638). For the OtBu group, modeling the acid-catalyzed cleavage provides insights into the reaction pathway and the stability of the resulting carbocation. This level of detail is instrumental in refining the protocols for solid-phase peptide synthesis (SPPS).

Molecular Dynamics (MD) Simulations for Conformational Analysis of Peptides Incorporating Fmoc-d-Phenylglycine(4-otbu)

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of peptides. researchgate.netnih.gov By simulating the motion of atoms over time, MD can reveal the conformational landscape of peptides containing Fmoc-d-phenylglycine(4-otbu), providing insights that are often inaccessible through experimental methods alone.

Solvent Effects on Peptide Folding and Dynamics In Silico

The solvent environment plays a critical role in determining the structure and dynamics of peptides. mdpi.commdpi.com MD simulations can explicitly model the interactions between a peptide and solvent molecules, such as water, to understand how these interactions influence peptide folding. nih.govnih.gov For peptides incorporating the bulky and hydrophobic Fmoc-d-phenylglycine(4-otbu), the solvent can have a profound effect on the accessible conformations.

Computational Modeling of Molecular Recognition and Binding Sites for Ligand Design

Peptides often exert their biological function by binding to specific protein targets. Computational modeling can be used to predict how peptides containing Fmoc-d-phenylglycine(4-otbu) interact with their binding partners. mdpi.commdpi.com Docking simulations can predict the preferred binding pose of the peptide in the active site of a receptor, while MD simulations can be used to assess the stability of the peptide-protein complex.

The unique side chain of d-phenylglycine(4-otbu) can play a significant role in molecular recognition. Its size, shape, and chemical properties can be tailored to fit into specific binding pockets. Computational models can help in understanding these interactions at an atomic level, guiding the design of new peptide-based ligands with enhanced affinity and selectivity.

In Silico Screening and Design of Novel Peptidomimetics

The insights gained from theoretical and computational studies can be leveraged for the in silico screening and design of novel peptidomimetics. By understanding the structure-activity relationships of peptides containing Fmoc-d-phenylglycine(4-otbu), researchers can design new molecules with improved properties.

Ligand Design Principles Incorporating D-Amino Acid Stereochemistry

The incorporation of D-amino acids, such as the D-phenylglycine moiety in Fmoc-d-phenylglycine(4-otbu), into peptide-based ligands is a well-established strategy to enhance their therapeutic potential. peptide.comyoutube.com The stereochemistry at the alpha-carbon profoundly influences the three-dimensional structure of a peptide, which in turn dictates its binding affinity and specificity for a biological target. Computational methods are instrumental in harnessing the unique properties conferred by D-amino acids in ligand design.

Enhanced Proteolytic Stability: One of the primary motivations for using D-amino acids is to increase the resistance of peptide-based drugs to enzymatic degradation by proteases, which typically recognize and cleave L-amino acid residues. peptide.comnih.gov Computational models can simulate the interaction of a D-amino acid-containing peptide with various proteases to predict its metabolic stability. This predictive capability allows for the strategic placement of residues like D-phenylglycine to maximize the ligand's half-life in biological systems.

Conformational Control and Target Binding: The introduction of a D-amino acid induces specific conformational changes in the peptide backbone. nih.gov Molecular dynamics (MD) simulations and conformational analysis can predict the accessible conformations of a peptide containing Fmoc-d-phenylglycine(4-otbu). These studies help in designing peptides that adopt a bioactive conformation necessary for binding to a specific receptor or enzyme active site. The D-configuration can allow for novel interactions with the target that are not possible with the corresponding L-amino acid, potentially leading to higher affinity and selectivity. nih.gov

Pharmacophore Modeling: In ligand design, a pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. When designing ligands incorporating Fmoc-d-phenylglycine(4-otbu), computational tools can be used to develop pharmacophore models that explicitly account for the stereochemical constraints imposed by the D-amino acid. This ensures that the designed ligands present the key interaction points—such as the aromatic ring of the phenylglycine and the tert-butyl group—in the correct spatial orientation for optimal target engagement.

A summary of key considerations in ligand design incorporating D-amino acid stereochemistry is presented in the table below.

Design PrincipleComputational ApproachRationale for using D-Amino Acids (e.g., D-Phenylglycine)
Proteolytic Resistance Molecular Docking with ProteasesD-stereocenter hinders recognition and cleavage by endogenous proteases, increasing ligand bioavailability. peptide.comnih.gov
Conformational Constraint Molecular Dynamics (MD) SimulationsInduces unique turns and secondary structures, pre-organizing the ligand for target binding. nih.gov
Novel Binding Interactions Structure-Based Drug Design (SBDD)The altered side-chain orientation can access different pockets on the target protein, improving affinity and selectivity. nih.gov
Epitope Mimicry Comparative ModelingCan mimic the structure of a natural L-peptide epitope while possessing enhanced stability.

Virtual Library Enumeration and Property Prediction for Synthetic Targets

Virtual screening of compound libraries has emerged as a cost-effective and efficient alternative to high-throughput screening of physical compounds. nih.gov For a versatile building block like Fmoc-d-phenylglycine(4-otbu), computational methods enable the creation and evaluation of vast virtual libraries of its derivatives, guiding the synthesis of the most promising candidates.

Virtual Library Enumeration: Starting with the core scaffold of Fmoc-d-phenylglycine(4-otbu), virtual libraries can be generated by systematically modifying its structure. This can involve:

Peptide Elongation: Adding various natural and unnatural amino acids to the N- or C-terminus of the deprotected D-phenylglycine(4-otbu) residue.

Side-Chain Modification: Although the core is defined, virtual modifications to the phenyl ring or the tert-butyl group could be explored to understand structure-activity relationships (SAR).

Bioisosteric Replacement: Replacing the amide bond with other chemical groups to modulate physicochemical properties. nih.govnih.gov

Specialized software can enumerate millions of virtual compounds based on predefined synthetic reactions and available building blocks. mdpi.com

Property Prediction: Once a virtual library is created, a range of computational tools can be employed to predict the physicochemical and biological properties of each virtual compound. This process, often referred to as ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, helps to filter out compounds with undesirable properties early in the design process.

Key predicted properties include:

Binding Affinity: Molecular docking and more advanced methods like free energy perturbation (FEP) can predict how strongly a virtual ligand will bind to a specific biological target.

Physicochemical Properties: Parameters such as molecular weight, lipophilicity (logP), solubility, and polar surface area are calculated to assess the "drug-likeness" of the virtual compounds.

Synthesis Accessibility: Computational tools are increasingly being developed to predict the likelihood of successful chemical synthesis for a given molecule, helping to prioritize compounds that are synthetically feasible. nih.govacs.org

The table below illustrates a hypothetical virtual library generated from a dipeptide scaffold containing D-phenylglycine(4-otbu) and the subsequent prediction of key properties.

Compound IDStructure (X-D-Phg(4-OtBu)-Y)Predicted Binding Affinity (pIC50)Predicted logPPredicted Solubility (mg/mL)
V-001Ala-D-Phg(4-OtBu)-NH27.23.50.1
V-002Gly-D-Phg(4-OtBu)-NH26.83.10.5
V-003Val-D-Phg(4-OtBu)-NH27.54.10.05
V-004Leu-D-Phg(4-OtBu)-NH27.64.50.02
V-005Pro-D-Phg(4-OtBu)-NH27.13.30.2

Note: The data in this table is illustrative and intended to represent the output of a virtual screening workflow. Actual values would be dependent on the specific biological target and the computational models used.

Through these theoretical and computational investigations, the potential of Fmoc-d-phenylglycine(4-otbu) as a building block for novel ligands and materials can be systematically explored and prioritized, significantly streamlining the research and development process.

**future Perspectives and Emerging Research Directions for Fmoc D Phenylglycine 4 Otbu in Chemical Science**

Advancements in Automated Peptide Synthesis Utilizing Novel D-Amino Acid Derivatives

The synthesis of peptides has been revolutionized by automated techniques, particularly Solid-Phase Peptide Synthesis (SPPS). asymchem.comopenaccessjournals.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used approach, where the temporary Fmoc group protects the α-amino group and is removed under basic conditions, while acid-labile groups like tert-butyl (tBu) protect the side chains. ub.edualtabioscience.com The integration of novel D-amino acid derivatives, such as Fmoc-d-phenylglycine(4-otbu), into automated SPPS workflows is a key area of advancement. asymchem.com

Automated peptide synthesizers have dramatically increased throughput and reproducibility, allowing for the simultaneous synthesis of multiple peptides. asymchem.com Modern techniques like microwave-assisted SPPS can accelerate peptide bond formation, significantly reducing synthesis times while maintaining high purity and yield. asymchem.comopenaccessjournals.com The incorporation of unnatural amino acids, including D-isomers, is crucial for developing synthetic peptides with enhanced stability against proteases and improved bioactivity. asymchem.comunina.it

However, the use of phenylglycine derivatives presents a significant challenge: racemization. The α-proton of phenylglycine is more acidic than that of other amino acids, making it susceptible to epimerization under the basic conditions used for Fmoc-group removal or during the coupling step. researchgate.netnih.gov Research has shown that racemization occurs primarily during Fmoc deprotection with piperidine (B6355638). nih.govresearchgate.net To mitigate this, various strategies are being explored, including the use of alternative bases and optimized coupling reagents.

Table 1: Strategies to Minimize Phenylglycine Racemization in Fmoc-SPPS

StrategyDescriptionKey Findings & References
Optimized Coupling Reagents Using specific coupling reagents can reduce the risk of racemization during the activation and coupling of the Fmoc-Phg residue.The use of DEPBT or COMU combined with sterically hindered bases like TMP or DMP can reduce racemization to negligible levels. researchgate.net The triazine-derived reagent DMTMM-BF(4) with NMM as the activator base has also shown success. nih.gov
Alternative Deprotection Reagents Replacing the standard 20% piperidine in DMF with other bases can suppress epimerization.Studies have investigated reagents like 4-methylpiperidine (B120128) and dipropylamine (B117675) (DPA) as effective alternatives that reduce side reactions like aspartimide formation and can be used in high-temperature SPPS. nih.govscielo.org.mx
Microwave-Assisted SPPS Conditions Careful control of microwave power and temperature during synthesis can limit the extent of racemization.Microwave-assisted SPPS at 50 °C with controlled power (22 Watts) has been shown to improve diastereomeric purity compared to other conditions. nih.gov

These advancements are making the automated synthesis of complex peptides containing challenging residues like D-phenylglycine more efficient and reliable, paving the way for the creation of more sophisticated peptide-based molecules. asymchem.com

Integration into High-Throughput Screening Methodologies for Chemical Probe Discovery

High-Throughput Screening (HTS) allows for the rapid testing of vast numbers of chemical compounds to identify those with specific biological activities. nih.govresearchgate.net The integration of peptide libraries, particularly those containing unnatural amino acids like D-phenylglycine derivatives, into HTS workflows is a powerful strategy for discovering novel chemical probes. nih.gov These probes are essential tools for studying biological processes and validating new drug targets.

The process begins with the synthesis of large, diverse peptide libraries, often utilizing the automated SPPS methods described previously. nih.gov The inclusion of Fmoc-d-phenylglycine(4-otbu) introduces structural rigidity and novel interaction capabilities not found in peptides composed solely of natural L-amino acids. Once synthesized, these libraries can be screened using a variety of HTS assay formats.

Table 2: High-Throughput Screening Technologies for Peptide Library Screening

HTS TechnologyPrincipleApplication in Probe Discovery
Fluorescence-Based Assays Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) to detect binding or enzymatic activity. researchgate.netWidely used for purified enzymes, receptors, and protein-protein interaction assays. researchgate.net
Luminescence-Based Assays Detects light produced by a chemical or enzymatic reaction, such as luciferase-based reporter gene assays. researchgate.netSuitable for cell-based assays to measure effects on signal transduction pathways or gene expression. researchgate.net
High-Content Screening (HCS) Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously (e.g., protein localization, cell morphology). Enables the screening of peptides for complex cellular phenotypes and provides deeper mechanistic insights.
Acoustic Dispensing Technology Allows for the synthesis of compound libraries "on-the-fly" in a highly miniaturized format (nanomole scale) directly in assay plates. rsc.orgAccelerates the discovery process by directly linking synthesis and screening, reducing costs and waste. rsc.org

The integration of automated synthesis and HTS enables a cycle of designing, creating, and testing novel peptide entities with high efficiency. rsc.org For instance, a library of peptides containing Fmoc-d-phenylglycine(4-otbu) could be screened against a specific enzyme or receptor target. Hits from this initial screen can then be further optimized by creating focused libraries with variations around the active sequence, ultimately leading to the discovery of potent and selective chemical probes. nih.gov

Exploration of Unconventional Reactivities and Derivatizations of Phenylglycine Analogues

The unique chemical structure of phenylglycine lends itself to a range of reactivities and derivatizations that go beyond simple peptide bond formation. The key feature influencing its reactivity is the increased acidity of the benzylic α-proton, which, while problematic in terms of racemization, also opens avenues for specific chemical modifications. researchgate.net

Research into the unconventional reactivity of phenylglycine analogues focuses on leveraging this acidity for stereoselective reactions or developing novel protection and derivatization schemes. For example, the enantioselective deprotonation of N-protected benzylamines using chiral bases can lead to the synthesis of enantiomerically enriched phenylglycine derivatives. researchgate.net

Furthermore, the phenyl ring and the tert-butyl ester of a compound like Fmoc-d-phenylglycine(4-otbu) offer sites for further chemical modification to create diverse analogues.

Aromatic Ring Functionalization: The phenyl ring can be subjected to electrophilic aromatic substitution reactions to introduce various functional groups (e.g., nitro, halo, or alkyl groups), thereby modulating the electronic and steric properties of the amino acid side chain. These modifications can fine-tune the binding interactions of the resulting peptide with its biological target.

Side-Chain Derivatization: The tert-butyl group is a robust protecting group, stable to the basic conditions of Fmoc removal. sigmaaldrich.com However, its removal under acidic conditions allows for subsequent modification at the carboxyl group on the phenyl ring. This enables the conjugation of reporter molecules, cross-linkers, or other chemical moieties to create specialized chemical tools.

asymchem.comresearchgate.net-Boc Migration: In N,N-di-Boc-protected benzylamines, treatment with a strong base can induce a asymchem.comresearchgate.net-Boc migration to yield N-Boc-protected t-butyl esters of phenylglycines in high yields. researchgate.net This represents an alternative synthetic route to these valuable building blocks.

The exploration of these reactivities is crucial for expanding the toolbox of available phenylglycine analogues. By creating a wider array of derivatized building blocks, chemists can construct peptides and other molecules with precisely engineered properties for applications in medicinal chemistry and chemical biology.

Synergistic Approaches Combining Synthetic Chemistry with Computational Design for Novel Chemical Entities

The design of novel molecules is increasingly being driven by a powerful synergy between computational modeling and experimental synthetic chemistry. nih.govmdpi.com Computational tools can predict the structure, stability, and binding affinity of molecules before they are ever synthesized in the lab, saving significant time and resources. researchgate.net This is particularly valuable for designing complex molecules like peptides that incorporate unnatural amino acids such as D-phenylglycine.

Computational methods, such as those implemented in the Rosetta software suite, have been extended to incorporate unnatural amino acids into the design process. nih.gov This allows researchers to:

Design Binding Interfaces: Computationally design peptides that bind to specific protein targets with high affinity and specificity. The software can optimize the placement of residues like D-phenylglycine to maximize favorable interactions. nih.gov

Predict Stability: Assess the thermodynamic stability of designed peptides, helping to filter out sequences that are unlikely to adopt a stable fold.

This computational pre-screening generates a manageable number of promising candidates for laboratory synthesis. nih.gov The synthetic chemist can then use the advanced automated methods discussed earlier to create these computationally designed peptides. The experimental characterization of these molecules provides crucial feedback that is used to refine and improve the computational models, creating an iterative design-build-test-learn cycle. mdpi.com This integrated approach has been successfully used to design novel metalloproteins and other functional proteins from scratch, demonstrating its power to create chemical entities with precisely defined functions. nih.gov

Role in the Evolution of Next-Generation Peptide-Based Chemical Tools and Building Blocks

The deliberate incorporation of unnatural amino acids like Fmoc-d-phenylglycine(4-otbu) is a cornerstone in the evolution of peptide chemistry. These non-canonical building blocks move peptides beyond their natural roles, transforming them into sophisticated chemical tools and versatile therapeutic candidates. unina.itnih.gov

The introduction of D-amino acids confers several advantageous properties:

Enhanced Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in vivo. The presence of D-amino acids in the peptide backbone disrupts recognition by these enzymes, significantly increasing the half-life of the peptide. nih.gov

Structural Constraint and Conformation Control: The D-configuration imposes specific conformational constraints on the peptide backbone, which can be used to stabilize desired secondary structures (e.g., β-turns) that are critical for biological activity.

Increased Bioactivity: By accessing novel structural space, peptides containing unnatural amino acids can exhibit enhanced binding affinities and selectivities for their targets. asymchem.comunina.it

The use of building blocks like Fmoc-d-phenylglycine(4-otbu) is central to the development of next-generation peptide structures, including:

Peptidomimetics: Compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. The rigidity and unique stereochemistry of D-phenylglycine make it an excellent component for designing such molecules. openaccessjournals.com

Cyclic and Stapled Peptides: The conformational constraints imposed by D-amino acids can facilitate the cyclization of peptides. Cyclization further enhances stability and can lock the peptide into a bioactive conformation. openaccessjournals.com

Customized Catalysts: The principles of peptide engineering, enabled by the availability of diverse building blocks, allow for the design of artificial metalloenzymes and customized catalysts for abiotic transformations. unina.it

In essence, Fmoc-d-phenylglycine(4-otbu) and similar derivatives are not merely analogues of natural amino acids; they are fundamental components that are expanding the very definition of what a peptide can be and do. They are driving the evolution from simple linear chains of amino acids to highly structured, stable, and functional chemical tools with broad applications in science and medicine. nih.govastrobiology.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.